JWH 175 was first synthesized by John W. Huffman and his colleagues in the early 2000s during research aimed at exploring cannabinoid receptor interactions. It is primarily found in synthetic cannabis products, often labeled as "spice" or "K2," which are marketed as herbal incense but are commonly used recreationally for their psychoactive effects.
JWH 175 is classified under synthetic cannabinoids, specifically within the subgroup of naphthoylindoles. This classification is based on its chemical structure and pharmacological activity, which involves agonism at the cannabinoid receptors in the brain.
The synthesis of JWH 175 typically involves several key steps:
The synthesis process requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity. The use of chromatography techniques, such as high-performance liquid chromatography (HPLC), is essential for purifying the final product and confirming its identity through spectral analysis.
The molecular formula of JWH 175 is , and its structural representation features a naphthalene ring connected to an indole moiety through a methylene bridge. The presence of these aromatic systems contributes to its binding affinity at cannabinoid receptors.
This arrangement allows for effective interaction with cannabinoid receptors due to the spatial configuration of functional groups.
JWH 175 undergoes various chemical reactions typical of indole derivatives, including:
In vitro studies have shown that JWH 175 has a lower affinity for cannabinoid receptors compared to JWH 018, indicating that while it may be less potent initially, its metabolic conversion can lead to increased activity in vivo.
JWH 175 acts primarily as an agonist at cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it mimics the action of endogenous cannabinoids, leading to various physiological effects such as altered mood, perception changes, and increased appetite.
These values indicate that JWH 175 has a moderate affinity for CB1 receptors but significantly lower affinity for CB2 receptors compared to other synthetic cannabinoids like JWH 018.
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity and purity.
Additionally, ongoing studies aim to explore its metabolic pathways and how they influence both efficacy and toxicity in various biological systems. This research is crucial for developing safer synthetic cannabinoids that could provide therapeutic benefits without significant abuse potential.
JWH-175 (chemical name: 3-(1-Naphthalenylmethyl)-1-pentyl-1H-indole) is a synthetic cannabinoid first developed by organic chemist Dr. John W. Huffman and his research team at Clemson University in the United States. It belongs to a broader class of experimental compounds designed to probe the endocannabinoid system and characterize cannabinoid receptor interactions [1] [4]. Unlike phytocannabinoids derived from cannabis plants, JWH-175 was created through deliberate chemical synthesis to investigate structure-activity relationships (SAR) among cannabimimetic compounds. Its initial identification in scientific literature dates to the mid-2000s, coinciding with intensified research on synthetic cannabinoid receptor agonists [1].
JWH-175 emerged during a critical period when clandestine laboratories began repurposing academic research to develop unregulated psychoactive substances. While structurally similar to the widely abused JWH-018, JWH-175’s significantly lower potency limited its adoption in illicit synthetic cannabis products ("Spice," "K2") [1] [4]. Nevertheless, its detection in forensic samples and oral fluid tests confirms sporadic recreational use, highlighting its relevance in toxicology and drug monitoring programs [4].
JWH-175 is classified as a naphthylmethylindole, distinguished by its core structure comprising an indole ring linked to a naphthalene group via a methylene bridge (–CH₂–). Its systematic IUPAC name is 3-(naphthalen-1-ylmethyl)-1-pentyl-1H-indole, with the molecular formula C₂₄H₂₅N and a molar mass of 327.471 g/mol [1] [7].
Table 1: Structural Comparison of Key Naphthylmethylindoles
Compound | Core Structure | Bridge Group | CB₁ Affinity (Kᵢ, nM) |
---|---|---|---|
JWH-175 | Naphthylmethylindole | –CH₂– | 22–26 [1] [4] |
JWH-018 | Naphthoylindole | –C=O– | 9.5 [1] |
JWH-176* | Naphthylmethylindene | –CH= | Not reported |
*JWH-176 is listed as a naphthylmethylindene under structural scheduling frameworks [5].
JWH-175 is subject to international controlled substance laws due to its structural and pharmacological similarity to prohibited synthetic cannabinoids. Regulatory frameworks often control it through generic structural scheduling rather than explicit naming.
United States:Classified as a Schedule I substance under the Controlled Substances Act (21 U.S.C. § 812) as a CB₁ receptor agonist of the "3-(1-naphthylmethane)indole" class [1] [5]. This blanket control covers all sidechain variations (e.g., alkyl, haloalkyl, cycloalkylmethyl).
International Controls:
Russia: Specifically named in prohibited substance lists [1].
Regulatory Mechanisms:Jurisdictions like the U.S. and U.K. employ Markush-style definitions to control naphthylmethylindoles. The U.S. definition encompasses:
"Any compound containing a 1H-indol-3-yl-(1-naphthyl)methane structure with substitution at the nitrogen atom of the indole ring by an alkyl, haloalkyl [...] group, whether or not further substituted in the indole or naphthyl rings" [5].
This approach prevents legal loopholes for structurally analogous compounds. Forensic reference standards (e.g., JWH-175-d11) remain accessible for analytical purposes but are strictly regulated for non-research use [6].
Table 2: Global Regulatory Status of JWH-175
Jurisdiction | Legal Status | Regulatory Framework |
---|---|---|
United States | Schedule I Controlled Substance | Controlled Substances Act (CSA) |
Australia | Prohibited Substance | Poisons Standard (SUSMP) |
United Kingdom | Class B Drug | Psychoactive Substances Act 2016 |
Russia | Specifically Banned | National Prohibited Substances List |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: